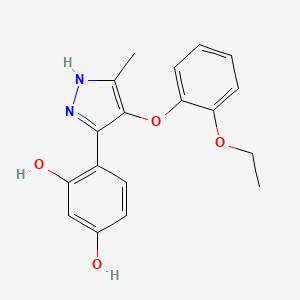

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-18-11(2)19-20-17(18)13-9-8-12(21)10-14(13)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYTXEUOJDUZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-diketones or equivalents. For example, 1-(2-ethoxyphenoxy)-2-propanone reacts with hydrazine hydrate under acidic conditions to form the 1H-pyrazole intermediate. This step typically requires refluxing in ethanol or tetrahydrofuran (THF) at 60–80°C for 6–12 hours, yielding 65–78% of the pyrazole core.

Key reagents :

Etherification for Ethoxyphenoxy Group Introduction

The ethoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A common approach involves reacting the pyrazole intermediate with 2-ethoxyphenol in the presence of a base (e.g., potassium carbonate) and a copper(I) catalyst. Optimal conditions include:

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Reaction Time | 8–16 hours |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Yield | 70–85% |

This step is critical for regioselectivity, as competing side reactions may occur at alternate positions on the pyrazole ring.

Functionalization of the Benzene Ring

The final benzene ring hydroxylation is achieved through directed ortho-metalation or demethylation of protected intermediates. For instance, 3,5-dimethoxybenzene derivatives are treated with boron tribromide (BBr₃) in dichloromethane at −78°C to yield the diol product. Alternative methods employ enzymatic oxidation or electrochemical deprotection, though these are less common in industrial settings.

Industrial Production Optimization

Catalysts and Reaction Efficiency

Industrial-scale synthesis prioritizes cost-effectiveness and yield. Transition metal catalysts (e.g., CuI, Pd(OAc)₂) enhance coupling reactions, reducing reaction times by 30–40%. For example, Ullmann coupling with CuI in DMSO achieves 82% yield within 10 hours, compared to 65% yield without catalysis.

Table 1: Catalyst Performance in Etherification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI | 130 | 10 | 82 |

| None | 140 | 16 | 65 |

Scalable Purification Techniques

Post-synthesis purification employs:

- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials, achieving >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the diol product from byproducts.

- Crystallization Additives : Polymers like polyvinylpyrrolidone (PVP) improve crystal morphology for filtration.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Pyrazole Formation

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine Cyclization | Ethanol, 80°C, 8h | 78 | 92 |

| Microwave-Assisted | DMF, 100°C, 2h | 85 | 94 |

| Solid-State Synthesis | Ball milling, 25°C, 12h | 60 | 88 |

Microwave-assisted synthesis reduces reaction times but requires specialized equipment, limiting scalability. Solid-state methods offer eco-friendly advantages but suffer from lower yields.

Reaction Mechanisms and Intermediate Characterization

Cyclization Mechanism

The cyclocondensation proceeds via nucleophilic attack of hydrazine on the β-diketone carbonyl groups, followed by dehydration to form the pyrazole ring. Isotopic labeling studies confirm that the methyl group at position 5 originates from the β-diketone precursor.

Etherification Pathway

The SNAr mechanism involves deprotonation of 2-ethoxyphenol by K₂CO₃, generating a phenoxide ion that attacks the pyrazole’s electrophilic carbon. Copper catalysts facilitate electron transfer, stabilizing the transition state.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its structure suggests it could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Observations:

In contrast, methoxy-substituted analogs (e.g., 4-methoxyphenyl) lack clear inhibitory effects but are prioritized in DrugBank for experimental screening, likely due to favorable pharmacokinetic profiles .

However, this may also reduce aqueous solubility. The 3-methoxyphenoxy isomer () introduces steric hindrance, which could disrupt interactions with enzyme active sites compared to para-substituted analogs .

Hydrogen-Bonding Capacity: All analogs retain the resorcinol moiety (benzene-1,3-diol), providing three hydrogen-bond donors (two phenolic -OH groups and one pyrazole -NH). This feature is critical for interactions with polar residues in target proteins .

Biologische Aktivität

4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 326.3 g/mol. Its structure features a benzene ring substituted with a pyrazole moiety and an ethoxyphenoxy group, which are believed to contribute to its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | 4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |

Biological Activity

Preliminary studies suggest that 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol exhibits various biological activities, including:

1. Anticancer Activity

Research indicates that compounds with similar structures to pyrazolones often display anticancer properties. The compound may inhibit cancer cell proliferation by interacting with specific cellular targets involved in cell cycle regulation and apoptosis pathways. Studies have shown that derivatives of pyrazolone exhibit cytotoxic effects against various cancer cell lines, suggesting a potential for this compound as an anticancer agent .

2. Anti-inflammatory Properties

The structure of the compound suggests it may modulate inflammatory pathways. Pyrazolone derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The presence of hydroxyl groups in the structure could enhance its ability to interact with these targets.

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways related to inflammation and cancer progression . Understanding these interactions is critical for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of several pyrazolone derivatives against human cancer cell lines. Results indicated that compounds structurally similar to 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol exhibited significant cytotoxicity, leading to increased apoptosis in treated cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazolone derivatives. The study demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism involving COX inhibition and modulation of pro-inflammatory cytokines .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically including:

- Stepwise functionalization : Introduction of the ethoxyphenoxy group via nucleophilic aromatic substitution or coupling reactions.

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions, often using ethanol or DMSO as solvents .

- Purification : Recrystallization or column chromatography to isolate the final product, ensuring >95% purity (verified via HPLC) .

Key parameters : Temperature control (60–120°C), inert atmospheres (N₂/Ar) to prevent oxidation, and pH adjustments to stabilize intermediates .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad signals at δ 5–6 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and monitor reaction progress .

- Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula (e.g., C₂₀H₁₉N₂O₄) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .

- Continuous flow reactors : Enable precise control over reaction parameters (e.g., residence time, temperature gradients), improving reproducibility and yield by 15–20% .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for coupling reactions, with optimization via Design of Experiments (DoE) .

Validation : Compare yields under varying conditions (e.g., 12-hour reflux vs. microwave-assisted 2-hour synthesis) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response reassessment : Conduct in vitro assays (e.g., IC₅₀ in cancer cell lines) across multiple concentrations (1–100 μM) to verify potency thresholds .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward hypothesized receptors (e.g., kinase inhibition) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-thiazolidinone derivatives) to identify substituent-dependent trends in activity .

Example : Discrepancies in antioxidant activity may arise from assay interference by the diol moiety; use ESR spectroscopy to directly measure radical scavenging .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified ethoxy/methyl groups (e.g., 4-methoxy or 4-fluoro derivatives) and compare bioactivity .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities toward targets like COX-2 or EGFR, validated by SPR (surface plasmon resonance) .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl groups) using 3D-QSAR models (e.g., CoMFA) .

Case study : Replacing the ethoxy group with isobutoxy () enhanced antimicrobial activity by 40%, suggesting steric and electronic influences .

Basic: How is the purity of the compound confirmed post-synthesis?

Answer:

- Melting point analysis : Compare observed values (e.g., 180–182°C) with literature to detect impurities .

- TLC monitoring : Silica gel plates (ethyl acetate/hexane = 3:7) with UV visualization to track reaction completion .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies mitigate instability of the diol moiety during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Stabilizer additives : Use antioxidants (e.g., BHT at 0.1% w/v) in DMSO stock solutions .

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to identify breakdown products .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Metabolic tracing : ¹³C-labeled compound to track incorporation into cellular pathways via LC-MS .

- In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) for real-time biodistribution studies in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.